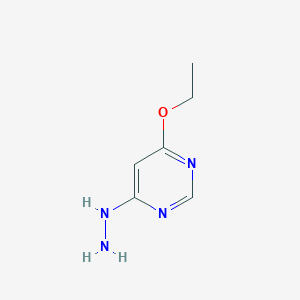

4-Ethoxy-6-hydrazinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-11-6-3-5(10-7)8-4-9-6/h3-4H,2,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZCMINVOQSZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 4-Ethoxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the probable reaction scheme, experimental methodologies, and key quantitative data based on analogous chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a three-step sequence:

-

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This initial step involves the condensation of a C3-dielectrophile, diethyl malonate, with O-ethylisourea.

-

Chlorination to 4,6-Dichloro-2-ethoxypyrimidine: The dihydroxy intermediate is then converted to the more reactive dichloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Hydrazinolysis to this compound: The final step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloro-2-ethoxypyrimidine with hydrazine.

This synthetic strategy is a common and effective method for the preparation of substituted hydrazinylpyrimidines.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates. The data is extrapolated from analogous reactions and should be considered as representative.

Table 1: Reactants and Stoichiometry

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Molar Ratio (R1:R2:Reagent) |

| 1 | Diethyl Malonate | O-Ethylisourea | Sodium Ethoxide | 1 : 1 : 2.2 |

| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | 1 : 5 : 0.1 |

| 3 | 4,6-Dichloro-2-ethoxypyrimidine | Hydrazine Hydrate | - | 1 : 1.2 |

Table 2: Reaction Conditions

| Step | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Ethanol | Reflux (approx. 78) | 6 - 8 |

| 2 | Excess POCl₃ | Reflux (approx. 105) | 3 - 5 |

| 3 | Ethanol | 0 - 25 | 1 - 2 |

Table 3: Product Yields and Characteristics

| Step | Product | Physical State | Yield (%) | Melting Point (°C) |

| 1 | 2-Ethoxy-4,6-dihydroxypyrimidine | White Solid | 85 - 95 | >300 |

| 2 | 4,6-Dichloro-2-ethoxypyrimidine | Low-melting Solid/Oil | 70 - 85 | 35 - 38 |

| 3 | This compound | Solid | 75 - 85 | Not Reported |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), O-ethylisourea is added portion-wise with stirring.

-

Diethyl malonate is then added dropwise to the reaction mixture.

-

The resulting mixture is heated to reflux for 6-8 hours.

-

After cooling, the precipitate is filtered, washed with ethanol, and then dissolved in water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is filtered, washed with water, and dried to afford 2-Ethoxy-4,6-dihydroxypyrimidine as a white solid.

Step 2: Synthesis of 4,6-Dichloro-2-ethoxypyrimidine

-

A mixture of 2-Ethoxy-4,6-dihydroxypyrimidine and phosphorus oxychloride (POCl₃) is prepared.

-

A catalytic amount of N,N-dimethylaniline is added.

-

The reaction mixture is heated to reflux for 3-5 hours.

-

The excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization or chromatography to yield 4,6-Dichloro-2-ethoxypyrimidine.

Step 3: Synthesis of this compound

-

4,6-Dichloro-2-ethoxypyrimidine is dissolved in ethanol and the solution is cooled in an ice bath.

-

Hydrazine hydrate is added dropwise to the cooled solution with stirring. The molar ratio is crucial to avoid the formation of the di-substituted product.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield this compound.

Visualizations

Synthesis Pathway Diagram

Unraveling the Therapeutic Potential: A Technical Guide to the Presumed Mechanism of Action of 4-Ethoxy-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 4-Ethoxy-6-hydrazinylpyrimidine is not currently available in the public domain. This guide is constructed based on the published biological activities of structurally related hydrazinylpyrimidine and dihydrazone pyrimidine derivatives. The presented data and proposed mechanisms should be considered hypothetical for this compound and serve as a framework for future investigation.

Executive Summary

Substituted hydrazinylpyrimidines represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. While the specific molecular targets and signaling pathways of this compound remain to be elucidated, studies on analogous compounds suggest a likely mechanism centered on the induction of apoptosis in cancer cells, potentially through interactions with DNA. This document provides a comprehensive overview of the plausible mechanism of action, supported by representative data from related compounds, detailed experimental protocols for investigatory studies, and visual representations of hypothetical signaling pathways and experimental workflows.

Core Hypothesis: Induction of Apoptosis via DNA Interaction

The primary hypothesized mechanism of action for this compound and its congeners is the induction of programmed cell death (apoptosis) in neoplastic cells. This is likely mediated through direct or indirect interaction with cellular DNA, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade.

Quantitative Biological Activity (Hypothetical Data Based on Analogs)

To illustrate the potential efficacy of this class of compounds, the following table summarizes antiproliferative activities of related hydrazinylpyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Family | Cell Line | IC50 (µM)[1][2] |

| 6-hydrazinyl-2,4-bismorpholino pyrimidines | H460 (Large Cell Lung Carcinoma) | 0.05 - 9.52 |

| HT-29 (Colon Adenocarcinoma) | 6.31 - 29.24 | |

| MDA-MB-231 (Breast Adenocarcinoma) | 6.50 - 36.21 | |

| 4,6-dihydrazone pyrimidine derivatives | BGC-823 (Gastric Carcinoma) | 7.89 - 15.18 |

| BEL-7402 (Hepatocellular Carcinoma) | 6.70 - 15.81 | |

| MCF-7 (Breast Adenocarcinoma) | >20 | |

| A549 (Non-small Cell Lung Cancer) | >20 |

Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by this compound, based on findings for related compounds that suggest DNA interaction and subsequent apoptotic events.[2]

Caption: Proposed apoptotic signaling pathway for this compound.

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to elucidating the mechanism of action of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is adapted from studies on related hydrazinylpyrimidine derivatives to assess cytotoxicity.[1][2]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., H460, HT-29, MDA-MB-231, BGC-823, BEL-7402)

-

RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or test compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assessment by AO/EB Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[3]

Objective: To visualize and quantify the induction of apoptosis by the test compound.

Materials:

-

Human cancer cell lines

-

6-well plates

-

Test compound

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in 25 µL of PBS.

-

Add 1 µL of AO/EB staining solution (1:1 ratio of AO and EB stock solutions) to the cell suspension.

-

Immediately place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope and capture images.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Orange-red nucleus with intact structure.

-

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the initial investigation of the biological activity of a novel hydrazinylpyrimidine derivative.

Caption: Experimental workflow for evaluating novel hydrazinylpyrimidines.

Conclusion and Future Directions

The available evidence from structurally similar compounds suggests that this compound holds promise as a potential therapeutic agent, likely acting through the induction of apoptosis. To validate this hypothesis and fully elucidate its mechanism of action, further research is imperative. Future studies should focus on:

-

Direct Biological Evaluation: Conducting in vitro cytotoxicity assays with this compound against a broad panel of cancer cell lines.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the direct molecular targets of the compound.

-

Pathway Analysis: Utilizing western blotting, qPCR, and other molecular biology techniques to confirm the activation of the apoptotic signaling cascade.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

The successful completion of these studies will be crucial in determining the true therapeutic potential of this compound and its viability as a candidate for further drug development.

References

- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the spectroscopic analysis of 4-Ethoxy-6-hydrazinylpyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases and literature, this guide outlines generalized experimental protocols and predicted spectroscopic data based on the analysis of structurally related pyrimidine derivatives. The aim is to equip researchers with the necessary information to undertake the synthesis and characterization of this compound.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of the ethoxy and hydrazinyl functional groups suggests potential for various chemical transformations and biological interactions. Accurate spectroscopic characterization is a prerequisite for any further chemical or biological investigation of this compound. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar pyrimidine derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.0 | Singlet | 1H | Pyrimidine C5-H |

| ~4.2 (broad) | Singlet | 2H | -NH-NH₂ |

| ~8.0 (broad) | Singlet | 1H | -NH -NH₂ |

| ~8.2 | Singlet | 1H | Pyrimidine C2-H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~62 | -O-CH₂ -CH₃ |

| ~85 | Pyrimidine C5 |

| ~155 | Pyrimidine C2 |

| ~162 | Pyrimidine C4 |

| ~168 | Pyrimidine C6 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretching (Hydrazine) |

| 3100 - 3200 | Medium | Aromatic C-H Stretching |

| 2850 - 3000 | Medium | Aliphatic C-H Stretching |

| 1620 - 1650 | Strong | C=N and C=C Stretching (Pyrimidine ring) |

| 1550 - 1580 | Strong | N-H Bending |

| 1200 - 1300 | Strong | C-O-C Asymmetric Stretching |

| 1000 - 1100 | Strong | C-O-C Symmetric Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 140 | [M - C₂H₄]⁺ |

| 125 | [M - C₂H₅O]⁺ |

| 111 | [M - NH₂NH₂ - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data for pyrimidine derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the purified compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer.[1] For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans (e.g., 1024) is generally required for good signal-to-noise.[1]

Infrared (IR) Spectroscopy

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2] For a solid sample, a small amount of the compound can be mixed with KBr and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For determining the molecular weight and fragmentation pattern, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed.[2] The sample can be introduced directly into the ion source, or via a gas chromatograph (GC) or liquid chromatograph (LC) for separation prior to mass analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement to confirm the elemental composition.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrimidine derivative like this compound.

Figure 1: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide on the Solubility of 4-Ethoxy-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-6-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the critical role of solubility in a molecule's pharmacokinetic and pharmacodynamic profile, this document outlines key solubility data in various solvents, details the experimental protocols for solubility determination, and presents relevant experimental workflows.

Core Focus: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and inadequate therapeutic efficacy. Understanding the solubility of this compound in a range of solvents is therefore essential for formulation development, preclinical studies, and ultimately, clinical success.

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table presents a representative solubility profile based on the known behavior of structurally similar pyrimidine and hydrazinyl derivatives in common pharmaceutical solvents. These values are estimates and should be confirmed by experimental analysis.

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Estimated Solubility (mg/mL) |

| Water | 80.1 | 10.2 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | > 100 |

| Methanol | 32.7 | 5.1 | 5 - 10 |

| Ethanol | 24.6 | 4.3 | 1 - 5 |

| Acetone | 20.7 | 5.1 | 1 - 5 |

| Ethyl Acetate | 6.0 | 4.4 | 0.1 - 1 |

| Dichloromethane (DCM) | 9.1 | 3.1 | 0.1 - 1 |

| Chloroform | 4.8 | 4.1 | 1 - 5 |

| Hexane | 1.9 | 0.1 | < 0.01 |

Note: The estimated solubility values are for illustrative purposes and should be experimentally verified.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method for Solubility Determination

The gravimetric method is a classical and reliable technique for determining the solubility of a compound in a specific solvent.[1][2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.[1][2][3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A thermostatically controlled shaker or water bath is used to maintain a constant temperature.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation. This step must be performed carefully to avoid any undissolved particles from being carried over.

-

Solvent Evaporation and Weighing: A precise volume or weight of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Final Weighing: The container with the dried solute is weighed again. The difference in weight before and after evaporation gives the mass of the dissolved this compound.

-

Calculation: The solubility is calculated and expressed in terms of mg/mL or g/100mL.

UV/Vis Spectrophotometry for Solubility Determination

For compounds with a chromophore, UV/Vis spectrophotometry offers a sensitive and less material-intensive method for determining solubility.[4][5][6] This technique relies on measuring the absorbance of the dissolved compound in a saturated solution and correlating it to its concentration via a calibration curve.[4][5][6]

Methodology:

-

Preparation of Saturated Solution and Phase Separation: This is performed as described in the gravimetric method (Steps 1-3).

-

Preparation of Standard Solutions and Calibration Curve:

-

A stock solution of this compound of a known high concentration is prepared in the chosen solvent.

-

A series of standard solutions of decreasing concentrations are prepared by serial dilution of the stock solution.

-

The UV/Vis spectrum of the compound is scanned to determine the wavelength of maximum absorbance (λmax).

-

The absorbance of each standard solution is measured at the λmax.

-

A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Measurement of Saturated Solution: The saturated filtrate is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Reading: The absorbance of the diluted saturated solution is measured at the λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of the compound.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Plausible Synthesis Route for this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. 2.5. Gravimetric Solubility Analysis Procedure [bio-protocol.org]

- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of a diverse arsenal of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying mechanisms of action to facilitate further research and drug development in this promising field.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes in cell signaling pathways to the disruption of DNA synthesis.

Inhibition of Protein Kinases

A significant number of pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial for cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a key target in this regard.[1] Overactivation of EGFR is implicated in several cancers, and pyrimidine derivatives have been designed to block its ATP binding site, thereby inhibiting downstream signaling.[1][2]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [3] |

| Compound 12b | T-47D (Breast) | 4.792 ± 0.21 | [3] | |

| Compound VIIa | 57 different cell lines | 0.326 - 4.31 | [4] | |

| Compound 10e | MCF-7 (Breast) | 11 | [5] | |

| Compound 7 | A549 (Lung) | 1.83 ± 0.05 | [6] | |

| Compound 7 | Caco-2 (Colon) | 1.34 ± 0.03 | [6] | |

| Pyrimidine-sulfonamide hybrids | Hybrid 3a | HCT-116 (Colon) | 5.66 | [7] |

| Hybrid 9a | HCT-116 (Colon) | 9.64 | [7] | |

| Hybrid 17 | MDA-MB-231 (Breast) | 2.40 | [7] | |

| Thiazolo[4,5-d]pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [8] |

| Compound 3b | A375 (Melanoma) | 25.4 | [8] | |

| Pyrido[2,3-d]pyrimidines | Compound 2a | Glioblastoma cell lines | 4 - 8 | [9] |

| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Objective: To determine the concentration of a pyrimidine derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Pyrimidine derivative stock solutions (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity of Pyrimidine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have shown significant promise as antibacterial and antifungal agents, often targeting essential microbial enzymes.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine-bearing sulfonamides | Compound 5 | Bacillus cereus | 4 | [11] |

| Compound 5 | Staphylococcus aureus | 4 | [11] | |

| Pyrazolopyrimidines | Compound 13d | S. epidermidis | > Ampicillin | [12] |

| Compound 13g | E. coli | > Gentamicin | [12] | |

| Pyridothienopyrimidines | Various derivatives | Gram-positive & Gram-negative bacteria | Significant activity | [13] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Various derivatives | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [14] |

| 2-Thiopyrimidines | Compound 4b, 6a, 8b | Various bacteria | High activity | [15] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details a standard method for determining the MIC of pyrimidine derivatives against various microorganisms.

Objective: To determine the minimum inhibitory concentration (MIC) of pyrimidine derivatives against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Pyrimidine derivative stock solutions (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Gentamicin, Fluconazole)

-

Sterile 96-well microplates

-

Incubator (37°C for bacteria, 30°C for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, perform serial twofold dilutions of the pyrimidine derivatives in the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.

-

Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at the appropriate temperature.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds often act as chain terminators or inhibitors of viral polymerases, effectively halting viral replication.

Quantitative Antiviral Data

The antiviral efficacy is typically measured by the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Compound Class | Derivative Example | Virus | IC50 / EC50 (µM) | Reference |

| Nucleoside Analogues | Compound 2i | Influenza A H1N1 | 57.5 | [16] |

| Compound 5i | Influenza A H1N1 | 24.3 | [16] | |

| Compound 11c | Influenza A H1N1 | 29.2 | [16] | |

| Compound 2f | Coxsackievirus B3 | 12.4 | [16] | |

| Compound 5f | Coxsackievirus B3 | 11.3 | [16] | |

| DHODH Inhibitors | Compound 1 | Human Cytomegalovirus | Low µM to nM range | [17] |

| Compound 1 | Adenoviruses | Low µM to nM range | [17] | |

| Spiropyrimidines | Compound 3 | Herpes Simplex Virus 2 | 13.9 - 130 µg/mL | [18] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Objective: To determine the concentration of a pyrimidine derivative that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

Cell culture medium

-

Pyrimidine derivative stock solutions

-

Overlay medium (containing agar or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Monolayer Preparation: Seed host cells in multi-well plates and grow until a confluent monolayer is formed.

-

Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones against a background of stained cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity of Pyrimidine Derivatives

Chronic inflammation is a key factor in numerous diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[19]

Quantitative Anti-inflammatory Data

The inhibitory activity against COX-1 and COX-2 is a crucial parameter for evaluating the anti-inflammatory potential and selectivity of pyrimidine derivatives.

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Compound 3b | COX-1 | 19.45 ± 0.07 | [19] |

| Compound 4d | COX-2 | 23.8 ± 0.20 | [19] | |

| Compound 48g | COX-2 | 0.87 | [19] | |

| Pyrimidine Analogs | Compound 2a | COX-1 | 6.43 | [20] |

| Compound 2a | COX-2 | 3.5 | [20] | |

| Morpholinopyrimidines | Compound V4, V8 | NO production | Reduction at 12.5 µM | [21] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of pyrimidine derivatives for the inhibition of COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Reaction buffer (e.g., Tris-HCl)

-

Pyrimidine derivative stock solutions

-

Standard COX inhibitors (e.g., Celecoxib, Diclofenac)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the pyrimidine derivative at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 590 nm over a period of time (e.g., 5 minutes) using a microplate reader in kinetic mode. The rate of TMPD oxidation is proportional to the COX activity.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Conclusion

The pyrimidine nucleus continues to be a highly versatile and fruitful scaffold in the quest for novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocycle, ensure its continued prominence in drug discovery. This technical guide has provided a snapshot of the current landscape, highlighting the significant anticancer, antimicrobial, antiviral, and anti-inflammatory potential of pyrimidine derivatives. The presented quantitative data, detailed experimental protocols, and mechanistic diagrams are intended to equip researchers and drug development professionals with the foundational knowledge to innovate and advance in this exciting field. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and novel mechanisms of action, further solidifying the role of pyrimidines in modern medicine.

References

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 15. Synthesis and Antimicrobial Screening of Novel 2-Thiopyrimidine Derivatives Bearing Pyrazole Moiety [journals.ekb.eg]

- 16. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

Hydrazinylpyrimidine Compounds: A Comprehensive Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Hydrazinylpyrimidine compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of hydrazinylpyrimidine derivatives, with a focus on their potential as kinase inhibitors in oncology.

Core Synthetic Strategies

The synthesis of hydrazinylpyrimidine derivatives can be achieved through several strategic pathways. A common and effective method involves the reaction of a substituted pyrimidine with hydrazine hydrate. The choice of the starting pyrimidine and the reaction conditions can be tailored to yield a variety of hydrazinylpyrimidine analogs.

A prevalent synthetic route commences with 2-mercapto-substituted pyrimidines. These precursors are reacted with an alkylating agent, such as ethyl chloroacetate, in the presence of a base like potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to yield the desired 2-hydrazinyl-substituted pyrimidine[1].

Another established method is the hydrazinolysis of 2-(methylthio)-substituted pyrimidines. This approach involves the initial synthesis of the methylthio derivative, which is subsequently reacted with hydrazine hydrate to afford the corresponding 2-hydrazinopyrimidine[2].

The Biginelli reaction serves as a foundational method for the synthesis of dihydropyrimidine scaffolds, which can be further modified to introduce the hydrazinyl moiety[2][3]. This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

A generalized workflow for the synthesis of hydrazinylpyrimidine compounds is depicted below.

Caption: Generalized synthetic workflow for hydrazinylpyrimidine derivatives.

Biological Activities and Therapeutic Potential

Hydrazinylpyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[4][5][6][7][8]. Their most prominent and well-studied application is in the field of oncology, particularly as inhibitors of protein kinases.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[9][10][11]. Hydrazinylpyrimidine-based compounds have been designed to target the ATP-binding site of various kinases, thereby blocking their catalytic activity and inhibiting downstream signaling events that promote tumor growth and survival[9][12].

Several classes of kinases have been successfully targeted by hydrazinylpyrimidine derivatives:

-

Epidermal Growth Factor Receptor (EGFR) and ErbB2: These receptor tyrosine kinases are overexpressed in various cancers. Hydrazinylpyrimidine compounds have been developed as dual inhibitors of EGFR and ErbB2, competing with ATP for binding to the catalytic domain[9].

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The deregulation of CDKs is a common feature of cancer. Certain pyrazolo[1,5-a] pyrimidines have shown inhibitory activity against CDK2[9].

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been identified as potent inhibitors of FAK in thyroid cancer models[13].

-

c-MET: The c-MET receptor tyrosine kinase is implicated in tumor invasion and metastasis. Quinazolinone hydrazide triazole derivatives have demonstrated inhibitory effects against c-MET kinase[12].

The general mechanism of action for hydrazinylpyrimidine-based kinase inhibitors is illustrated in the following diagram.

Caption: Mechanism of kinase inhibition by hydrazinylpyrimidine compounds.

Quantitative Analysis of Biological Activity

The potency of hydrazinylpyrimidine derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the reported IC50 values for representative compounds from the literature.

Table 1: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [9]

| Compound | Cell Line | IC50 (µg/mL) |

| 5b | MCF-7 (Breast Cancer) | 16.61 |

| 5d | MCF-7 (Breast Cancer) | 19.67 |

| 5c | HepG-2 (Liver Cancer) | 14.32 |

| 5h | HepG-2 (Liver Cancer) | 19.24 |

Table 2: Antiproliferative Activity of Dihydropyrimidine Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| 5c | A549 (Lung Cancer) | 1.76 |

Table 3: Kinase Inhibitory and Antiproliferative Activity of Quinazolinone Hydrazide Triazole Derivatives [12]

| Compound | Target | Cell Line | % Inhibition (at 10 µM) | IC50 (µM) |

| CM9 | MET Kinase | EBC-1 (Lung Cancer) | 37.1 | 8.6 |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of hydrazinylpyrimidine compounds.

-

Synthesis of 2-Hydrazinopyrimidine Precursors: The corresponding 2-(methylthio)-dihydropyrimidine derivative is subjected to hydrazinolysis to obtain the 2-hydrazinopyrimidine intermediate.

-

Synthesis of Propen-1-one Derivatives: Appropriate benzaldehyde and acetophenone derivatives undergo a base-catalyzed Claisen-Schmidt condensation to yield the propen-1-one derivatives.

-

Cyclocondensation Reaction: The 2-hydrazinopyrimidine derivative and the appropriate propenone are reacted in absolute ethanol in the presence of sodium hydroxide to yield the final target compounds. The reaction mixture is typically refluxed for a specified period.

-

Purification and Characterization: The resulting solid is filtered, washed, and purified by recrystallization. The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard drug (e.g., 5-FU) for a specified duration (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition versus the concentration of the compound.

-

Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.

-

Detection: After the kinase reaction, HTRF detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin) are added.

-

Signal Measurement: The plate is incubated to allow for the binding of the detection reagents, and the HTRF signal is measured on a compatible plate reader.

-

Data Analysis: The ratio of the fluorescence at 665 nm to that at 620 nm is calculated, and the percent inhibition is determined by comparing the signal of the test compound to that of the controls.

The general workflow for an in vitro anticancer activity screening is outlined below.

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

Hydrazinylpyrimidine compounds constitute a valuable scaffold in modern drug discovery. Their synthetic accessibility and the tunability of their biological activities have led to the identification of potent kinase inhibitors with significant anticancer potential. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this important class of molecules. Future efforts in this area may focus on optimizing the pharmacokinetic properties of existing leads, exploring novel kinase targets, and investigating the potential of these compounds in combination therapies.

References

- 1. CN120004811A - Novel method for synthesizing 2-hydrazino-substituted pyrimidine - Google Patents [patents.google.com]

- 2. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 12. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 13. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for 4-Ethoxy-6-hydrazinylpyrimidine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary starting materials and synthetic pathways for the preparation of 4-Ethoxy-6-hydrazinylpyrimidine, a key intermediate in various chemical syntheses.

Executive Summary

The synthesis of this compound predominantly originates from readily available di-substituted pyrimidine derivatives. The most common and industrially relevant starting material is 4,6-dichloropyrimidine . The synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) pathway. This involves an initial reaction with an ethoxide source to form the intermediate, 4-chloro-6-ethoxypyrimidine, followed by a subsequent reaction with hydrazine. Variations in starting materials exist, such as using other di-halogenated pyrimidines or starting from 4,6-dihydroxypyrimidine, but these routes often converge on a common chlorinated intermediate.

Primary Synthetic Pathway: The Chloropyrimidine Route

The most well-established and versatile route to this compound begins with a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine. This method is favored for its high regioselectivity and good overall yields.

The general synthesis can be visualized as a two-step process:

-

Ethoxylation: Selective substitution of one chlorine atom with an ethoxy group.

-

Hydrazinolysis: Substitution of the remaining chlorine atom with a hydrazinyl group.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node Definitions Start [label="4,6-Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="Sodium Ethoxide (NaOEt)\nin Ethanol", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="4-Chloro-6-ethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Hydrazine Hydrate (N₂H₄·H₂O)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Intermediate [label="Step 1: Ethoxylation", color="#4285F4", fontcolor="#4285F4"]; Reagent1 -> Intermediate [color="#4285F4", arrowhead=none]; Intermediate -> Product [label="Step 2: Hydrazinolysis", color="#34A853", fontcolor="#34A853"]; Reagent2 -> Product [color="#34A853", arrowhead=none]; } dot Figure 1. General two-step synthesis of this compound.

Key Starting Material: 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is a widely used intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is typically prepared from 4,6-dihydroxypyrimidine.

-

Synthesis of 4,6-Dichloropyrimidine: The most common industrial method involves the chlorination of 4,6-dihydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[1][2] 4,6-dihydroxypyrimidine itself can be synthesized from diethyl malonate and formamide.[3]

Experimental Protocols and Data

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine (Intermediate)

The first step involves the regioselective substitution of one chlorine atom. While the direct synthesis of 4-chloro-6-ethoxypyrimidine is a common procedure, a closely related analog, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, provides a well-documented protocol that is analogous to this step. The reaction of a dichloropyrimidine with sodium ethoxide in ethanol at room temperature yields the mono-ethoxylated product in high yield.[4][5][6]

Representative Protocol for Ethoxylation: To a stirred mixture of 4,6-dichloropyrimidine in ethanol at approximately 20°C, a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol is added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, 4-chloro-6-ethoxypyrimidine, can then be isolated using standard workup procedures.

| Parameter | Value/Condition | Reference |

| Starting Material | 4,6-Dichloropyrimidine | [4] |

| Reagent | Sodium Ethoxide (EtONa) | [4] |

| Solvent | Ethanol (EtOH) | [4] |

| Temperature | ~20 °C | [4] |

| Reaction Time | ~2 hours | [4] |

| Yield | High (e.g., 89% for an analog) | [4][5] |

Step 2: Synthesis of this compound (Final Product)

The second step is a nucleophilic substitution of the remaining chlorine atom on the 4-chloro-6-ethoxypyrimidine intermediate with hydrazine.

General Protocol for Hydrazinolysis: The intermediate, 4-chloro-6-ethoxypyrimidine, is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate is then added, often dropwise, and the mixture is stirred. The reaction can be performed at room temperature or with gentle heating.[7][8] The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

Care must be taken to control the stoichiometry of hydrazine to avoid potential di-substitution, where the ethoxy group might also be displaced, or reaction at both the 4 and 6 positions if starting from 4,6-dichloropyrimidine directly.[9]

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Chloro-6-ethoxypyrimidine | [7] |

| Reagent | Hydrazine Hydrate (80-85%) | [8][10] |

| Solvent | Methanol or Ethanol | [7][8] |

| Temperature | Room Temperature to Reflux | [7][8] |

| Reaction Time | 1-3 hours | [7][8] |

Alternative Starting Materials and Synthetic Logic

While the 4,6-dichloropyrimidine route is dominant, other precursors can be considered. The choice of starting material often depends on availability, cost, and the desired substitution pattern on the final molecule.

dot digraph "Starting_Material_Logic" { graph [fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node Definitions A [label="Diethyl Malonate\n+ Formamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4,6-Dihydroxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="4,6-Dichloropyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; D [label="4-Chloro-6-ethoxypyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="4,6-Difluoropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Condensation", color="#5F6368", fontcolor="#5F6368"]; B -> C [label="Chlorination (e.g., POCl₃)", color="#EA4335", fontcolor="#EA4335"]; C -> D [label="Ethoxylation", color="#34A853", fontcolor="#34A853"]; D -> E [label="Hydrazinolysis", color="#34A853", fontcolor="#34A853"]; F -> D [label="Selective Ethoxylation", style=dashed, color="#5F6368", fontcolor="#5F6368"]; } dot Figure 2. Logical flow from basic precursors to the final product.

-

4,6-Difluoropyrimidine: In some syntheses, fluorinated pyrimidines are used.[9] Fluorine is an excellent leaving group for SNAr reactions. The synthesis would follow a similar two-step substitution, first with ethoxide and then with hydrazine. The reactivity of fluorine versus chlorine can influence reaction conditions.[9]

-

4,6-Dihydroxypyrimidine: One could consider this a more fundamental starting material, as it is the precursor to 4,6-dichloropyrimidine.[1][3] However, direct substitution of the hydroxyl groups is not feasible. They must first be converted into better leaving groups, typically chlorides, making this an indirect starting point for the sequence.

Conclusion

The primary and most efficient route for the synthesis of this compound relies on 4,6-dichloropyrimidine as the key starting material. This precursor is synthesized from 4,6-dihydroxypyrimidine. The subsequent two-step nucleophilic substitution, involving controlled ethoxylation followed by hydrazinolysis, provides a reliable and high-yielding pathway to the target molecule. This technical guide outlines the fundamental starting materials and the logical synthetic progression, providing a solid foundation for researchers and drug development professionals working with this important pyrimidine derivative.

References

- 1. guidechem.com [guidechem.com]

- 2. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. heteroletters.org [heteroletters.org]

- 8. prepchem.com [prepchem.com]

- 9. 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine | 166524-66-9 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

electrophilic and nucleophilic sites of 4-Ethoxy-6-hydrazinylpyrimidine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Ethoxy-6-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, a substituted pyrimidine with significant potential in medicinal chemistry and drug development. The pyrimidine core, being inherently electron-deficient, is rendered electron-rich by the strong electron-donating effects of the ethoxy and hydrazinyl substituents. This interplay dictates the molecule's reactivity, creating distinct sites for both electrophilic and nucleophilic attack. This document delineates these sites, provides a theoretical framework for their reactivity, and outlines detailed experimental and computational protocols for their validation.

Introduction to Pyrimidine Reactivity

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This structure leads to a π-deficient character, making the carbon atoms susceptible to nucleophilic attack and the ring generally resistant to electrophilic substitution.[1] The general reactivity pattern is as follows:

-

Nucleophilic Attack: Favored at the electron-deficient C2, C4, and C6 positions.

-

Electrophilic Attack: Disfavored, but if it occurs, it is most likely at the C5 position, which is the least electron-deficient carbon.[1]

-

Protonation: Occurs at the ring nitrogen atoms.

The introduction of substituents dramatically alters this reactivity profile. In this compound, both the ethoxy (-OEt) and hydrazinyl (-NHNH₂) groups are powerful electron-donating groups (EDGs) through resonance. Their lone pairs of electrons delocalize into the pyrimidine ring, increasing its electron density and fundamentally modifying its reactivity.

Analysis of Nucleophilic and Electrophilic Sites

The presence of strong EDGs at positions 4 and 6 significantly enhances the nucleophilicity of the pyrimidine system and creates specific sites of electrophilic reactivity.

Nucleophilic Sites

The primary nucleophilic centers in this compound are the nitrogen atoms, which possess lone pairs of electrons available for donation.

-

Hydrazinyl Group (Terminal Nitrogen): The terminal -NH₂ of the hydrazinyl group is the most significant nucleophilic site. It is analogous to the primary amine in hydrazine, making it highly reactive towards electrophiles such as acylating agents, alkylating agents, and carbonyl compounds (to form hydrazones). Its high nucleophilicity is a key feature for derivatization.

-

Ring Nitrogen Atoms (N1 and N3): The ring nitrogens are also nucleophilic and can be protonated or alkylated. However, their basicity is lower than that of pyridine due to the presence of the second nitrogen atom.[1] The electron-donating substituents at C4 and C6 increase the electron density of the ring, which in turn increases the basicity and nucleophilicity of N1 and N3 compared to an unsubstituted pyrimidine.

-

Hydrazinyl Group (Internal Nitrogen): The nitrogen atom directly attached to the pyrimidine ring is also nucleophilic, but its reactivity is somewhat attenuated by its connection to the aromatic system.

Electrophilic Sites

While the electron-rich nature of the molecule makes it predominantly nucleophilic, certain positions remain susceptible to electrophilic attack, particularly on the activated ring.

-

C5 Position: The C5 position is the primary site for electrophilic aromatic substitution. The powerful activating effects of the ortho, para-directing ethoxy and hydrazinyl groups strongly increase the electron density at this position, making it highly susceptible to attack by electrophiles like halogens (Br₂, Cl₂), nitrating agents, and Vilsmeier-Haack reagents.

-

C2 Position: Although positions 4 and 6 are occupied, the C2 position remains an electrophilic site susceptible to nucleophilic attack, a characteristic inherent to the pyrimidine ring. However, the strong electron-donating character of the substituents at C4 and C6 may somewhat reduce the electrophilicity of C2 compared to a pyrimidine with electron-withdrawing groups. Leaving groups at this position would be readily displaced by nucleophiles.

Below is a diagram illustrating the interplay of these factors.

Quantitative Reactivity Data (Predicted)

No experimental quantitative data for this compound is readily available in the literature. The following table summarizes predicted values and data from analogous compounds to provide a framework for estimating its reactivity. Computational methods are highly recommended to determine precise values for the target molecule.[2]

| Parameter | Analogous Compound | Experimental Value | Predicted Value for Target Molecule | Significance |

| pKa₁ (Ring N Protonation) | Pyrimidine | 1.23[1] | ~3.5 - 4.5 | The electron-donating groups significantly increase the basicity of the ring nitrogens. |

| pKa₂ (Hydrazinyl Protonation) | Hydrazine | 8.10 | ~7.5 - 8.5 | The terminal amino group of the hydrazinyl moiety is expected to have a basicity similar to hydrazine. |

| ¹³C NMR Shift (C5) | 4,6-dimethoxypyrimidine | 88.5 ppm | ~85 - 95 ppm | A highly shielded (low ppm) C5 signal would confirm high electron density, indicating susceptibility to electrophilic attack. |

| ¹H NMR Shift (H5) | 4,6-dimethoxypyrimidine | 5.6 ppm | ~5.0 - 5.5 ppm | A highly shielded (low ppm) proton signal at C5 further indicates the strong electron-donating effect of the substituents. |

Experimental Protocols

Protocol 1: Determination of Electrophilic Substitution Site via Bromination

Objective: To confirm that the C5 position is the site of electrophilic aromatic substitution.

Methodology:

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add a solution of bromine (1.0 mmol) in DCM (5 mL) dropwise to the flask over a period of 15 minutes. The disappearance of the bromine color indicates consumption.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the H5 signal in the ¹H NMR spectrum and the corresponding shifts in the ¹³C NMR spectrum will confirm the substitution at the C5 position.

Protocol 2: Determination of Nucleophilic Site via Acylation

Objective: To confirm that the terminal nitrogen of the hydrazinyl group is the primary nucleophilic site.

Methodology:

-

Dissolution: Dissolve this compound (1.0 mmol) and a non-nucleophilic base like triethylamine (1.1 mmol) in a dry, inert solvent such as Tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add an acylating agent, such as acetyl chloride (1.0 mmol), dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the product by recrystallization or column chromatography.

-

Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a new amide proton signal in ¹H NMR and a carbonyl stretch (around 1670 cm⁻¹) in the IR spectrum, along with shifts in the signals corresponding to the hydrazinyl group, will confirm acylation on the terminal nitrogen.

Computational Protocol

Objective: To theoretically determine the electrophilic and nucleophilic sites by calculating the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO).

Methodology:

-

Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31+G(d,p) basis set.[2]

-

Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

-

MEP Surface Calculation: Calculate the molecular electrostatic potential (MEP) and map it onto the electron density surface. Regions of negative potential (typically colored red) indicate nucleophilic sites (electron-rich), while regions of positive potential (blue) indicate electrophilic sites (electron-poor).

-

Frontier Orbital Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO density indicates the most likely sites for electrophilic attack, while the LUMO density indicates the most likely sites for nucleophilic attack.

-

Data Analysis: Analyze the generated surfaces and orbital densities. The MEP map is expected to show the most negative potential around the terminal nitrogen of the hydrazinyl group. The HOMO is expected to have the largest lobes on the C5 position and the hydrazinyl group, confirming these as the primary sites for electrophilic attack.

Conclusion

This compound is a highly activated pyrimidine derivative poised for a rich variety of chemical transformations. The primary nucleophilic center is the terminal nitrogen of the hydrazinyl group, making it an ideal handle for derivatization via reactions with electrophiles. The primary site for electrophilic attack is the C5 position of the pyrimidine ring, which is strongly activated by the two potent electron-donating groups. This dual reactivity makes the molecule a versatile scaffold for the synthesis of complex heterocyclic systems and a valuable building block for drug discovery programs. The experimental and computational protocols outlined in this guide provide a clear pathway for validating this predicted reactivity and exploring the synthetic utility of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 4-Ethoxy-6-hydrazinylpyrimidine in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-Ethoxy-6-hydrazinylpyrimidine, a key intermediate in the development of fused pyrimidine heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Introduction

This compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is prevalent in compounds exhibiting a wide range of biological activities, including kinase inhibition, making them attractive targets for drug discovery programs. The hydrazine moiety of this compound is highly reactive and allows for the construction of a pyrazole ring fused to the pyrimidine core through cyclization reactions with suitable dicarbonyl or equivalent synthons.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4,6-dihydroxypyrimidine. The synthetic pathway involves chlorination followed by sequential nucleophilic substitution reactions.

Application Notes and Protocols for 4-Ethoxy-6-hydrazinylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-6-hydrazinylpyrimidine is a substituted pyrimidine scaffold of significant interest in medicinal chemistry. The pyrimidine core is a key structural motif in numerous biologically active compounds, including approved drugs and clinical candidates. The presence of a hydrazinyl group at the 6-position and an ethoxy group at the 4-position offers versatile handles for chemical modification, making it a valuable building block for the synthesis of diverse compound libraries. The hydrazinyl moiety, in particular, is a reactive nucleophile and a precursor for the formation of various heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are known to exhibit a wide range of pharmacological activities.

This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and subsequent derivatization. The information presented is based on established synthetic methodologies for analogous compounds and the known biological activities of structurally related pyrimidine derivatives.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively reported in the public domain, its structural features suggest its utility as a key intermediate in the development of various therapeutic agents. Hydrazinylpyrimidines and their derivatives have been explored for a multitude of biological targets.

Key Potential Therapeutic Areas:

-

Oncology: Pyrimidine derivatives are well-established as anticancer agents, often targeting kinases, dihydrofolate reductase, or thymidylate synthase. The hydrazinyl group can be used to synthesize derivatives that act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

-

Infectious Diseases: The pyrimidine scaffold is present in various antimicrobial and antiviral drugs. Derivatives of this compound could be synthesized to target essential enzymes in bacteria, fungi, or viruses.

-

Inflammatory Diseases: Certain pyrimidine-based compounds have shown anti-inflammatory properties by modulating the activity of inflammatory mediators or enzymes like cyclooxygenases.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of a corresponding 4-chloro-6-ethoxypyrimidine with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-6-ethoxypyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-chloro-6-ethoxypyrimidine in 100 mL of methanol.

-

To this solution, add 12.0 mL of hydrazine hydrate (80%) dropwise at room temperature with continuous stirring.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold deionized water.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: ~85-90% Appearance: White to off-white solid.

Derivatization of this compound for Biological Screening